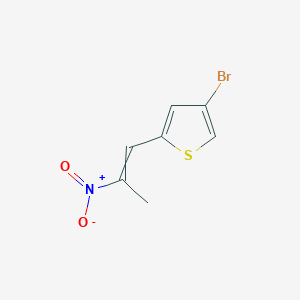

4-Bromo-2-(2-nitroprop-1-en-1-yl)thiophene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of thiophene derivatives, including compounds similar to 4-Bromo-2-(2-nitroprop-1-en-1-yl)thiophene, typically involves reactions like Suzuki coupling, which has been demonstrated in the synthesis of a related compound, 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene. This process utilizes 4-bromo-5-methylthiophen-2-ylboronic acid and iodonitrobenzene, showcasing a typical pathway for introducing bromo and nitro groups into the thiophene structure (Balakit et al., 2017).

Molecular Structure Analysis

The molecular structure of thiophene derivatives is often confirmed using techniques such as NMR, HRMS, FT-IR, and X-ray crystallography. These methodologies provide comprehensive details about the geometric parameters and vibrational frequencies, which are crucial for understanding the compound's structural integrity and its electronic properties, such as HOMO and LUMO energies (Balakit et al., 2017).

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- Synthesis Techniques : The synthesis of thiophene derivatives, like 4-Bromo-2-(2-nitroprop-1-en-1-yl)thiophene, often involves reactions with amines and other nucleophiles. For instance, 3-Bromo-2-nitrobenzo[b]thiophene reacted with amines to produce N-substituted thiophene derivatives (Guerrera, Salerno, Lamartina, & Spinelli, 1995).

- Vibrational Spectra and DFT Simulations : A thiophene derivative's structure can be confirmed using techniques like NMR, mass spectrometry, and infrared spectroscopy. Vibrational spectra and DFT simulations provide insights into the geometric and electronic properties of these compounds (Balakit et al., 2017).

Chemical Properties and Reactions

- Aromatic Nucleophilic Substitution : The reaction of thiophene derivatives with nucleophiles, under certain conditions, leads to unexpected isomers. This highlights the potential for diverse synthetic routes in thiophene chemistry (Cosimelli, Lamartina, & Spinelli, 2001).

- Electron-Transfer Reactions : In reactions involving 2-nitropropane anion and alpha-bromoketones derived from nitrothiophene, an electron-transfer chain reaction can be utilized to synthesize a variety of chalcone analogues (Curti, Gellis, & Vanelle, 2007).

Material Science Applications

- Photostabilization of Polymers : Thiophene derivatives can be used as photostabilizers for materials like poly(vinyl chloride). They help in reducing the level of photodegradation, indicating potential applications in material science (Balakit et al., 2015).

- Optical Properties and Solid-State Emission : The postfunctionalization of polythiophenes can tune their optical properties. Different substituents can affect fluorescence yield and emission characteristics, making them useful in electronic and photonic devices (Li, Vamvounis, & Holdcroft, 2002).

Eigenschaften

IUPAC Name |

4-bromo-2-[(E)-2-nitroprop-1-enyl]thiophene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2S/c1-5(9(10)11)2-7-3-6(8)4-12-7/h2-4H,1H3/b5-2+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEFWRSIMNNRSKK-GORDUTHDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC(=CS1)Br)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC(=CS1)Br)/[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-(2-nitroprop-1-en-1-yl)thiophene | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4,7-Dimethylpyrazolo[5,1-c][1,2,4]triazin-3-yl)ethan-1-one](/img/structure/B68434.png)